molecular formula C16H17N5OS B2570528 1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one CAS No. 2319640-75-8

1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one

Cat. No. B2570528
CAS RN: 2319640-75-8
M. Wt: 327.41
InChI Key: ANITYKMRNJWTFU-UHFFFAOYSA-N
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Description

1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is an organic compound that has gained significant attention in the field of scientific research. This compound is also known as TDIPPE and belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic properties and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of novel thiadiazole compounds, including those with piperazine and indole moieties, involves complex chemical processes that yield a variety of compounds with potential biological activities. For instance, Xia et al. (2015) synthesized fifteen novel 1,3,4-thiadiazole amide compounds containing piperazine, characterized by various spectral and analytical methods (Xia, 2015). Similarly, Rajkumar et al. (2014) reported the synthesis of piperazine derivatives characterized by IR, NMR, and mass spectral studies, demonstrating the complexity and versatility of these synthesis processes (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).

Biological Activities and Potential Therapeutic Applications

The synthesized thiadiazole derivatives have been evaluated for various biological activities, indicating their potential therapeutic applications. For example, compounds synthesized by Ahmed et al. (2017) demonstrated significant anti-inflammatory activity, suggesting their utility in treating inflammatory conditions (Ahmed, Molvi, & Khan, 2017). Additionally, Omar et al. (2022) synthesized N,N'-disubstituted piperazine conjugated with thiadiazole and triazole, showing significant antimicrobial activity against gram-negative bacteria, highlighting their potential as antimicrobial agents (Omar, Alshaye, Mosa, El-Sadany, Hamed, & El-Atawy, 2022).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral activities of thiadiazole derivatives have been a focus of several studies. For instance, the compounds synthesized by Foroumadi et al. (2007) showed good antibacterial activity against Gram-positive bacteria, indicating their potential use in combating bacterial infections (Foroumadi, Firoozpour, Emami, Mansouri, Ebrahimabadi, Asadipour, Amini, Saeid-Adeli, & Shafiee, 2007). Furthermore, Rashdan et al. (2021) synthesized thiadiazole-based molecules showing good docking scores against COVID-19 main protease, suggesting their potential role in antiviral therapy (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).

Antidepressant and Anticonvulsant Activities

Thiadiazole derivatives have also been investigated for their antidepressant and anticonvulsant activities. Hassan et al. (2011) synthesized spiro(indolone-3,2'-[1,3,4]thiadiazol)-2-ones and evaluated them for antidepressant and anticonvulsant activities, demonstrating the potential of these compounds in treating neurological disorders (Hassan, Abdel-latif, El-Din, Abdel‐Aziz, Mostafa, & Bräse, 2011).

Anticancer Activity

The potential anticancer activity of thiadiazole derivatives has been explored, with Kumar et al. (2013) synthesizing piperazine-2,6-dione derivatives and evaluating them for anticancer activity. These studies reveal the compounds' capacity to inhibit cancer cell growth, suggesting their utility in cancer therapy (Kumar, Kumar, Roy, & Sondhi, 2013).

properties

IUPAC Name

2-indol-1-yl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c22-16(12-21-6-5-13-3-1-2-4-14(13)21)20-9-7-19(8-10-20)15-11-17-23-18-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANITYKMRNJWTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one

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